5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
Overview
Description
5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H16Cl2N2O2S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0309543 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Phenols and Health Outcomes
A study by Mortensen et al. (2014) explored the exposure to environmental phenols, including 2,4- and 2,5-dichlorophenol, in pregnant women as part of the National Children's Study. This research highlights the widespread use of dichlorophenol-containing chemicals in consumer products and their potential health implications, which could be relevant when considering the environmental and health impacts of related compounds (Mortensen et al., 2014).
Toxicology and Environmental Health
Kim et al. (2009) investigated the association between low-dose exposure to persistent organic pollutants, including dichlorodiphenyldichloroethylene (a metabolite related to dichlorophenyl compounds), and global DNA hypomethylation in Koreans. This study contributes to understanding the molecular-level effects of exposure to organochlorine compounds, suggesting potential areas of research for compounds with similar structures (Kim et al., 2009).
Neurotoxicology
Reidy and Bolter (1994) presented a neurotoxicological study on the effects of methylene diphenyl diisocyanate exposure, highlighting cognitive and behavioral changes. While the specific compound is not directly related, the research methodology and findings on the neurotoxic effects of industrial chemicals provide a framework for studying the neurotoxic potential of various chemical compounds, including "5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" (Reidy & Bolter, 1994).
Properties
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-12-4-6-15(21)14(10-12)16-7-5-13(25-16)11-17-18(24)22-19(26-17)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZIHYUMPIFCK-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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